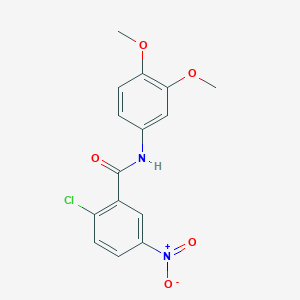
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the CB1 receptor, which is a key target for the therapeutic effects of cannabis. In
科学的研究の応用
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been extensively studied for its potential use in scientific research. It has been used as a tool compound to study the CB1 receptor and its signaling pathways. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has also been used to investigate the effects of cannabinoids on various physiological and biochemical processes, such as pain perception, appetite regulation, and immune function.
作用機序
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and immune function. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has also been shown to have neuroprotective effects and to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate.
実験室実験の利点と制限
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise modulation of the receptor. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is also stable and can be easily synthesized in large quantities. However, 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has some limitations for use in lab experiments. It is a synthetic compound and may not fully replicate the effects of natural cannabinoids. Additionally, 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been shown to have some off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide. One area of interest is the development of more potent and selective agonists of the CB1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide, such as in the treatment of pain, appetite disorders, and neurodegenerative diseases. Additionally, future research could focus on the effects of 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide on other physiological and biochemical processes, such as cardiovascular function and inflammation.
Conclusion:
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. It is a potent agonist of the CB1 receptor and has been used to investigate the effects of cannabinoids on various physiological and biochemical processes. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide could focus on the development of more potent and selective agonists of the CB1 receptor, as well as the investigation of its potential therapeutic applications.
合成法
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-isopropylphenol with cyclopentylamine, followed by acetylation with acetic anhydride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
特性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11(2)12-7-8-15(14(17)9-12)20-10-16(19)18-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKVKWMGHHPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)




![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)